molecular formula C12H12O4 B2488143 Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate CAS No. 1432323-84-6

Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate

Cat. No.: B2488143
CAS No.: 1432323-84-6
M. Wt: 220.224
InChI Key: FGLILZPOCXZBNV-UHFFFAOYSA-N
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Description

Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate is an organic compound with the molecular formula C₁₂H₁₂O₄ It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Mechanism of Action

Target of Action

Benzofuran derivatives, to which this compound belongs, have been shown to exhibit significant cell growth inhibitory effects , suggesting potential targets within cellular growth and proliferation pathways.

Mode of Action

Some benzofuran derivatives have been shown to inhibit cell growth , indicating that this compound may interact with its targets to disrupt normal cellular processes and induce cell cycle arrest or apoptosis.

Biochemical Pathways

, benzofuran derivatives have been associated with anticancer activities. This suggests that the compound may impact pathways related to cell growth and proliferation.

Result of Action

Given the cell growth inhibitory effects of some benzofuran derivatives , it can be inferred that this compound may lead to decreased cell proliferation and potentially induce cell death in certain contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuran-3-carboxylic acid derivatives, while reduction of the ester group can produce benzofuran-3-ylmethanol derivatives.

Scientific Research Applications

Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,7,13H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLILZPOCXZBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=COC2=C1C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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